Lifitegrast impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lifitegrast impurity D is a chemical compound associated with the pharmaceutical drug Lifitegrast, which is used to treat dry eye disease. Lifitegrast is a lymphocyte function-associated antigen-1 antagonist that inhibits the interaction between lymphocyte function-associated antigen-1 and intercellular adhesion molecule-1, thereby reducing inflammation in the eye .
準備方法
The preparation of Lifitegrast impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography to separate and identify impurities in the bulk drug. The synthetic route typically involves the use of methanol, acetonitrile, and perchloric acid as reagents . Industrial production methods focus on maintaining high purity and yield, often employing advanced chromatographic techniques to ensure the separation of this compound from other related compounds .
化学反応の分析
Lifitegrast impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and perchloric acid . Major products formed from these reactions include degradation products such as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid and benzofuran-6-carboxylic acid .
科学的研究の応用
Lifitegrast impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of Lifitegrast . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Lifitegrast, as well as its potential side effects . Industrial applications include its use in quality control and assurance processes to ensure the purity and efficacy of Lifitegrast formulations .
作用機序
The mechanism of action of Lifitegrast impurity D is closely related to that of Lifitegrast. Lifitegrast binds to the integrin lymphocyte function-associated antigen-1, a cell surface protein found on leukocytes, and blocks the interaction of lymphocyte function-associated antigen-1 with its cognate ligand intercellular adhesion molecule-1 . This interaction is crucial in the inflammatory cycle associated with dry eye disease, and by inhibiting it, Lifitegrast reduces inflammation and alleviates symptoms .
類似化合物との比較
Lifitegrast impurity D can be compared with other similar compounds such as Lifitegrast impurity A, Lifitegrast impurity B, and Lifitegrast impurity C. These impurities share similar chemical structures but differ in their specific functional groups and degradation pathways . This compound is unique in its specific degradation products and the conditions under which it forms .
特性
分子式 |
C29H26N2O7S |
---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1 |
InChIキー |
RBEOTLAQXSGZKQ-VWLOTQADSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2 |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。